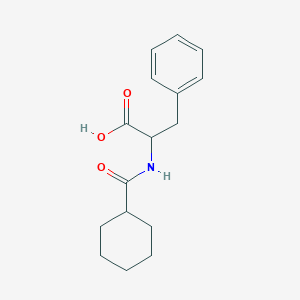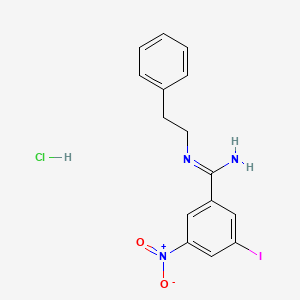
N-(cyclohexylcarbonyl)phenylalanine
Vue d'ensemble
Description
N-(cyclohexylcarbonyl)phenylalanine is a compound that belongs to the class of N-acylphenylalanines. It has been studied for its potential hypoglycemic activity, making it a compound of interest in medicinal chemistry .
Mécanisme D'action
Target of Action
N-(cyclohexylcarbonyl)phenylalanine, also known as SMR000200066, primarily targets the protein hypoxia-inducible factor 1-alpha inhibitor . This protein plays a crucial role in cellular responses to hypoxia, or low oxygen levels, which is a common condition in various types of solid tumors.
Mode of Action
This interaction is likely to involve the acyl group at the terminal nitrogen atom of the alpha amino acid in the compound .
Biochemical Pathways
It is known that phenylalanine, a component of the compound, is metabolized by bacteria via phenylacetate . This suggests that SMR000200066 may also be involved in the phenylacetate metabolic pathway.
Pharmacokinetics
It is known that the compound is a solid , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of SMR000200066’s action is a decrease in blood glucose levels. In fact, a highly active analogue of the compound showed a 20% decrease in blood glucose at an oral dose of 1.6 mg/kg in fasted normal mice .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylcarbonyl)phenylalanine involves the reaction of cyclohexylcarbonyl chloride with phenylalanine under basic conditions. The reaction typically uses a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
An industrially viable and cost-effective process for the preparation of this compound involves the hydrogenation of 4-isopropylbenzoic acid followed by esterification and subsequent coupling with phenylalanine . This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclohexylcarbonyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(cyclohexylcarbonyl)phenylalanine has been extensively studied for its hypoglycemic activity. It has shown potential as an oral hypoglycemic agent, making it a candidate for the treatment of type 2 diabetes . Additionally, its structural analogs have been evaluated for their blood glucose-lowering activity, providing insights into the structure-activity relationships of this class of compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzoyl-DL-phenylalanine: Another hypoglycemic agent with a similar structure but different acyl moiety.
N-(4-ethylbenzoyl)-D-phenylalanine: A more potent analog with enhanced hypoglycemic activity.
Uniqueness
N-(cyclohexylcarbonyl)phenylalanine is unique due to its specific acyl group, which imparts distinct physicochemical properties and biological activity. Its cyclohexylcarbonyl moiety contributes to its stability and interaction with molecular targets, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
2-(cyclohexanecarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZXWNYMZXLYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-Benzhydryl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]phenol](/img/structure/B4130081.png)

![1-{4-[(4-Nitrobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B4130093.png)
![N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazinecarboxamide](/img/structure/B4130096.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4130104.png)
![N-(2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B4130108.png)
![N-(3-acetylphenyl)-2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetamide](/img/structure/B4130117.png)
![1-[1-(4-Ethoxyphenyl)ethyl]-3-(4-nitrophenyl)thiourea](/img/structure/B4130126.png)
![methyl 2-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4130127.png)
![N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4130132.png)
![(2E)-N-[(1-but-2-yn-1-yl-1,2,5,6-tetrahydropyridin-3-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B4130145.png)
![methyl 2-{[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4130153.png)
![ethyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4130155.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4130170.png)
